molecular formula C17H23FN4O4 B5537334 N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

Cat. No. B5537334
M. Wt: 366.4 g/mol
InChI Key: PDFPDWILFAFNNQ-STQMWFEESA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The presence of fluorine and a carbonyl group indicates that this compound might have interesting reactivity and biological activity.


Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Discovery and Optimization of Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including similar compounds, have been identified as potent and selective inhibitors for specific kinase families. These compounds demonstrated significant tumor stasis in preclinical models, highlighting their potential in cancer therapy research (Schroeder et al., 2009).

Fluorescence Properties for Bioimaging

Research into 2-methoxy- and 2-morpholino pyridine compounds has unveiled their high fluorescence quantum yields in both solution and solid states. These properties make them suitable candidates for bioimaging applications, offering a pathway to the development of new fluorescent probes (Hagimori et al., 2019).

Development of Antitubercular and Antibacterial Agents

A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities. Some derivatives exhibited potent activity against tuberculosis and bacteria, suggesting their usefulness in developing new antimicrobial agents (Bodige et al., 2019).

Insecticidal Activity

Pyridine derivatives, including those related to the target compound, have shown significant insecticidal activity against various pests. This research underscores the potential for developing new, more effective insecticides based on pyridine chemistry (Bakhite et al., 2014).

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of biologically active molecules. Studies have demonstrated methods for synthesizing derivatives with potential anticancer activities, providing a basis for further pharmaceutical research (Wang et al., 2016).

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the pyrrolidine and morpholine rings . Future research could explore its synthesis, reactivity, and potential biological activity.

properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-(2-methoxypyridine-3-carbonyl)pyrrolidin-2-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O4/c1-25-15-14(3-2-4-19-15)16(23)22-11-12(18)9-13(22)10-20-17(24)21-5-7-26-8-6-21/h2-4,12-13H,5-11H2,1H3,(H,20,24)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFPDWILFAFNNQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(CC2CNC(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=N1)C(=O)N2C[C@H](C[C@H]2CNC(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

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